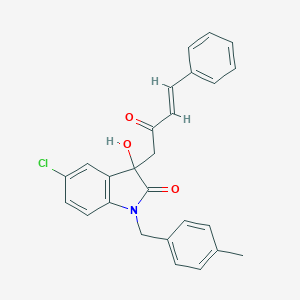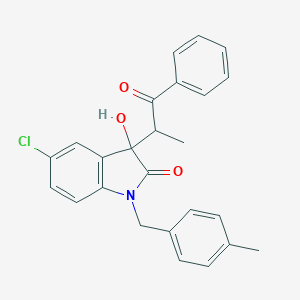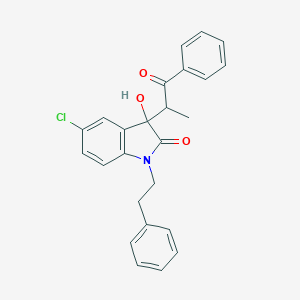![molecular formula C18H20N4O2 B272199 N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biomedicine. The compound is a triazole derivative that has been synthesized using a specific method that involves the reaction of various chemical reagents.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine has potential applications in various areas of biomedicine. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. The compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of certain fungal species. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Wirkmechanismus
The exact mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed to exert its anti-tumor and antifungal effects through the inhibition of specific enzymes involved in cell growth and division. The compound has also been shown to bind to amyloid-beta plaques in the brain, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells and certain fungal species. Additionally, the compound has been shown to bind to amyloid-beta plaques in the brain, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine is its potential applications in various areas of biomedicine. The compound has been shown to have anti-tumor and antifungal activity, making it a promising candidate for cancer therapy and the treatment of fungal infections. Additionally, the compound has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient and cost-effective synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of biomedicine. Finally, there is a need to investigate the potential side effects and toxicity of the compound in order to ensure its safety for use in humans.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine involves a multi-step process that requires the use of various chemical reagents. The first step involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with hydrazine hydrate to form 4-(benzyloxy)-3-ethoxybenzylidenehydrazine. This intermediate compound is then reacted with 1,2,4-triazole-4-amine to form this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2/c1-2-23-18-10-16(11-21-22-13-19-20-14-22)8-9-17(18)24-12-15-6-4-3-5-7-15/h3-10,13-14,21H,2,11-12H2,1H3 |
InChI-Schlüssel |
HEJAGIUTJJNVBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNN2C=NN=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNN2C=NN=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)


![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272132.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272135.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)
